

Axitinib Impurity 2 stability in solution

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Chemical Identification and Properties

The table below summarizes the fundamental identifying information for **Axitinib Impurity 2** found in the search results.

Property	Description
Common Name	Axitinib Impurity 2 [1] [2]
Chemical Name	2,2'-(((2,4-di(Pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-diyl))bis(sulfanediy))bis(N-methylbenzamide) [3] [1]
CAS Number	1428728-83-9 [3] [1] [2]
Molecular Formula	$C_{44}H_{36}N_8O_2S_2$ [3] [1] [2]
Molecular Weight	772.95 g/mol [3] [1] [2]
Appearance	Pale beige solid [1]
Application	An impurity of Axitinib, used as a reference standard for analytical purposes [1].

Handling and Storage Recommendations

While explicit stability data for **Axitinib Impurity 2** in solution is unavailable, the following general handling guidance can be inferred from related information.

- **Storage of Solid Form:** The solid form should be stored desiccated at **-20°C** and protected from light [4]. These are standard conditions for preserving the integrity of many pharmaceutical compounds and impurities.
- **Stability in Solution:** One source mentions that a solution of the parent compound, Axitinib, in DMSO is stable for **3 months** when stored at **-20°C** [4]. While this provides a useful reference, the stability of **Axitinib Impurity 2** in solution may differ and should not be assumed to be identical.
- **Best Practices for Solutions:**
 - **Aliquot:** To avoid repeated freeze-thaw cycles, which can degrade compounds, prepare single-use aliquots of the stock solution [4].
 - **Protect from Light:** Use amber vials or store solutions in the dark to prevent light-induced degradation [4].

Analytical Method for Profiling

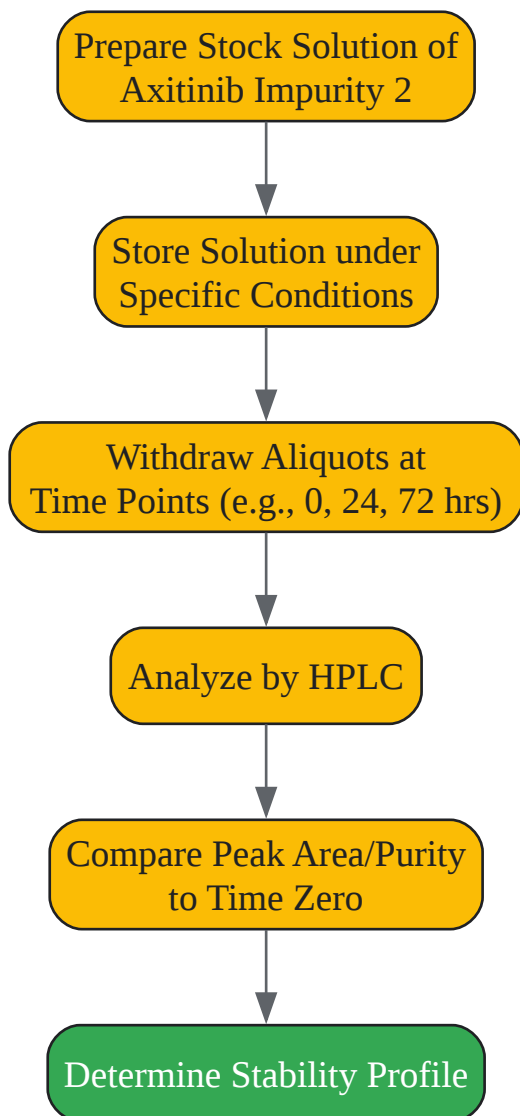
Since direct stability data is unavailable, you may need to establish it experimentally. Here is a validated stability-indicating RP-HPLC method used for Axitinib, which can serve as a starting point for developing an assay for its impurities [5].

Parameter	Description
Objective	Separation and estimation of Axitinib and related compounds.
Column	Hyperclone 5µ BDS C18 130A (150 x 4.6 mm, 5µm) [5].
Mobile Phase	Acetonitrile : 0.1% Triethylamine (pH adjusted to 2.5 with Orthophosphoric Acid) (55:45, v/v) [5].
Flow Rate	1.2 mL/min [5].
Detection	PDA Detector at 219 nm [5].

Parameter	Description
System Suitability	Tailing factor ≤ 2.0 ; Theoretical plates ≥ 2000 [5].

Experimental Workflow for Stability Testing

To definitively determine the stability of **Axitinib Impurity 2** in your chosen solvent, you can follow this general experimental workflow.



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Frequently Asked Questions

What should I do if no specific stability data is available for my compound? As is the case with **Axitinib Impurity 2**, it is common for detailed stability data on specific impurities to be unavailable. The best practice is to adopt conservative handling measures (storage at -20°C or -80°C, protection from light) and establish stability experimentally for your specific conditions using an analytical method like HPLC [5] [4].

Why is a stability-indicating method like HPLC important? A stability-indicating method can distinguish the intact compound from its degradation products. This allows you to accurately measure the decrease in the main compound and the concurrent increase in new peaks (degradants), providing a true picture of stability [5].

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